molecular formula C8H18OS B14463541 2-Methyl-2-(propane-2-sulfinyl)butane CAS No. 65887-68-5

2-Methyl-2-(propane-2-sulfinyl)butane

Cat. No.: B14463541
CAS No.: 65887-68-5
M. Wt: 162.30 g/mol
InChI Key: WGLIQDOJZQXRLS-UHFFFAOYSA-N
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Description

2-Methyl-2-(propane-2-sulfinyl)butane is a branched organic compound containing a sulfinyl group (–S(O)–) at the propane-2 position. The compound’s structure combines a tert-butyl group (2-methylbutane) with a propane-sulfinyl moiety, influencing its reactivity, solubility, and thermal stability.

Properties

CAS No.

65887-68-5

Molecular Formula

C8H18OS

Molecular Weight

162.30 g/mol

IUPAC Name

2-methyl-2-propan-2-ylsulfinylbutane

InChI

InChI=1S/C8H18OS/c1-6-8(4,5)10(9)7(2)3/h7H,6H2,1-5H3

InChI Key

WGLIQDOJZQXRLS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)S(=O)C(C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(propane-2-sulfinyl)butane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfinamides, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Methyl-2-(propane-2-sulfinyl)butane involves its role as a chiral auxiliary. The sulfinyl group acts as a chiral directing group, facilitating the formation of chiral centers in the target molecules. This is achieved through diastereoselective addition reactions, where the sulfinyl group influences the stereochemistry of the product .

Comparison with Similar Compounds

Research Findings and Data Gaps

Experimental Limitations

No direct studies on this compound were found in the provided evidence. However, extrapolations can be made from:

  • Viscosity Studies : Ethane, propane, and butane mixtures with bitumen show that sulfinyl compounds may reduce viscosity at elevated temperatures .
  • Thermal Decomposition : Sulfoxides like methyl phenyl sulfone decompose near 345°C, suggesting similar stability ranges for the target compound .

Industrial Relevance

Its sulfinyl group could also make it a candidate for chiral auxiliaries or green chemistry catalysts.

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